Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate
Description
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-6-10-11-8-5-3-4-7(12(6)8)9(13)14-2/h3-5H,1-2H3 |
InChI Key |
ORKJIIFKCYCVQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C(=CC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Cyclization
- Starting materials: 5-amino-1,2,4-triazole-3-carboxylate esters and substituted pyridine derivatives.
- Cyclocondensation: The key step involves the reaction of ethyl 5-amino-1,2,4-triazole-3-carboxylate with a 1-phenylbutane-1,3-dione or related diketone in acetic acid under reflux conditions. This reaction forms the fused triazolo[4,3-a]pyridine ring system with an ethyl carboxylate group at the 5-position.
Esterification and Purification
- The carboxylate group is maintained as a methyl ester (methyl carboxylate) by esterification reactions or by starting with methyl esters.
- Purification is typically achieved by recrystallization or chromatographic techniques to isolate the pure methyl 3-methyl-triazolo[4,3-a]pyridine-5-carboxylate.
Representative Synthetic Scheme
Alternative Synthetic Routes and Modifications
Research shows that alternative methods involve:
- Chlorination and coupling reactions: Preparation of acid chlorides followed by coupling with amines or hydrazides to form amide derivatives, which can be cyclized to the triazolo ring.
- Gewald reaction-based synthesis: For related thieno-fused triazolo compounds, the Gewald reaction is used to prepare intermediates that can be further transformed into triazolo derivatives with carboxylate substituents.
- Hydrazine hydrate and Ni-Raney reduction: Used in some synthetic routes to convert carboxylate esters to carboxamides and further reduce to desired amine derivatives before cyclization.
Analytical and Characterization Data
- NMR Spectroscopy: Confirms the presence of methyl groups at position 3 and the ester functionality at position 5.
- Mass Spectrometry: Confirms molecular weight consistent with methyl 3-methyl-triazolo[4,3-a]pyridine-5-carboxylate.
- X-ray Crystallography: Used in some studies to confirm the fused ring structure and substitution pattern.
- Melting Point: Typically reported as a sharp melting point indicating purity.
Summary Table of Key Preparation Methods
| Method No. | Key Reaction Type | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| 1 | Cyclocondensation | Ethyl 5-amino-1,2,4-triazole-3-carboxylate + diketone | Acetic acid, reflux | Direct ring formation, good yields | Requires careful control of conditions |
| 2 | Methylation | Cyclized intermediate | Methyl iodide, base, DMF | Selective methylation | Potential for over-alkylation |
| 3 | Esterification | Carboxylic acid intermediate | Methanol, acid catalyst | Efficient ester formation | Requires purification steps |
| 4 | Coupling and Reduction | Acid chlorides and hydrazides | Hydrazine hydrate, Ni-Raney catalyst | Versatile for derivatives | Multi-step, requires catalysts |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyridine derivatives, while substitution reactions can produce a variety of substituted triazolopyridine compounds.
Scientific Research Applications
Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of novel drugs due to its potential biological activities, such as antiviral, antimicrobial, and anticancer properties
Biology: The compound is studied for its interactions with biological targets and its potential therapeutic effects.
Industry: It has applications in the synthesis of other heterocyclic compounds and materials science.
Mechanism of Action
The mechanism of action of Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes like JAK1 and JAK2, which are involved in various signaling pathways . The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations:
- Ethyl vs.
- Ester vs. Carboxylic Acid : The methyl ester in the target compound may act as a prodrug, as esters are often hydrolyzed in vivo to carboxylic acids (e.g., CAS 1221725-50-3), which are more polar and pharmacologically active .
- Saturated vs. Aromatic Rings : Hexahydro derivatives (e.g., CAS 1221725-50-3) introduce conformational flexibility, which could alter binding kinetics compared to the rigid aromatic core of the target compound .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The target compound’s logP is likely intermediate between the more lipophilic ethyl-substituted analog (CAS 4919-17-6) and the polar carboxylic acid derivative (CAS 1221725-50-3) .
- Metabolic Stability : The methyl ester group may reduce first-pass metabolism compared to carboxylic acids, extending half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
